molecular formula C51H86O43 B12409430 Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc

Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc

Cat. No.: B12409430
M. Wt: 1387.2 g/mol
InChI Key: ASYJOBIEXIFHAD-QFQYENFESA-N
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Description

This complex oligosaccharide features a backbone of alternating β1-4-linked glucose (Glc) and α1-6-linked xylose (Xyl) residues, with repeating branches of galactose (Gal) attached via β1-2 linkages to xylose subunits. The terminal Glc unit is oxidized to an aldehydo group, distinguishing it from reducing-end glycans. Its structure can be represented as:
Glc(b1-4)-[Gal(b1-2)Xyl(a1-6)]-Glc(b1-4)-[Gal(b1-2)Xyl(a1-6)]-Glc(b1-4)-aldehydo-Glc

This compound shares structural motifs with plant-derived xyloglucans and microbial glycoconjugates but is distinguished by its unique branching pattern and terminal aldehyde modification. Its synthesis likely involves sequential glycosyltransferase activities, with the aldehyde group introduced through oxidation of the terminal Glc residue .

Properties

Molecular Formula

C51H86O43

Molecular Weight

1387.2 g/mol

IUPAC Name

(2R,3R,4R,5R)-4-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-5-[(2S,3R,4R,5S,6R)-6-[[(2R,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxymethyl]-3,4-dihydroxy-5-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxymethyl]oxan-2-yl]oxyoxan-2-yl]oxy-3,4-dihydroxyoxan-2-yl]oxy-2,3,5,6-tetrahydroxyhexanal

InChI

InChI=1S/C51H86O43/c52-1-11(56)22(62)39(12(57)2-53)90-48-37(77)31(71)41(19(88-48)9-83-50-42(23(63)14(59)6-80-50)93-45-34(74)28(68)25(65)16(3-54)85-45)92-49-38(78)32(72)40(91-47-36(76)30(70)27(67)18(87-47)8-82-44-33(73)21(61)13(58)5-79-44)20(89-49)10-84-51-43(24(64)15(60)7-81-51)94-46-35(75)29(69)26(66)17(4-55)86-46/h1,11-51,53-78H,2-10H2/t11-,12+,13+,14+,15+,16+,17+,18+,19+,20+,21-,22+,23-,24-,25-,26-,27+,28-,29-,30-,31+,32+,33+,34+,35+,36+,37+,38+,39+,40+,41+,42+,43+,44+,45-,46-,47-,48-,49-,50+,51+/m0/s1

InChI Key

ASYJOBIEXIFHAD-QFQYENFESA-N

Isomeric SMILES

C1[C@H]([C@@H]([C@H]([C@H](O1)OC[C@@H]2[C@H]([C@@H]([C@H]([C@@H](O2)O[C@@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C=O)O)O)CO[C@@H]5[C@@H]([C@H]([C@@H](CO5)O)O)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O)O)O)CO[C@@H]7[C@@H]([C@H]([C@@H](CO7)O)O)O[C@H]8[C@@H]([C@H]([C@H]([C@H](O8)CO)O)O)O)O)O)O)O)O)O

Canonical SMILES

C1C(C(C(C(O1)OCC2C(C(C(C(O2)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC(C(CO)O)C(C(C=O)O)O)COC5C(C(C(CO5)O)O)OC6C(C(C(C(O6)CO)O)O)O)COC7C(C(C(CO7)O)O)OC8C(C(C(C(O8)CO)O)O)O)O)O)O)O)O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Xyloglucans can be enzymatically synthesized in the form of multi-stranded aggregates with regions characterized by high packing density . The synthesis involves the use of specific enzymes that facilitate the formation of the polysaccharide chains and their subsequent branching.

Industrial Production Methods: Industrial production of xyloglucans typically involves extraction from natural sources such as tamarind seeds. The extracted xyloglucan is then purified and processed to achieve the desired properties for various applications . The process includes steps like milling, solvent extraction, and precipitation to isolate the polysaccharide.

Chemical Reactions Analysis

Types of Reactions: Xyloglucans undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the properties of the polysaccharide to suit specific applications.

Common Reagents and Conditions: Common reagents used in the chemical reactions of xyloglucans include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions to ensure the desired modifications are achieved.

Major Products Formed: The major products formed from the chemical reactions of xyloglucans include oxidized and reduced derivatives, which have different functional properties. These derivatives can be used in various applications, such as drug delivery systems and biodegradable materials.

Scientific Research Applications

Glycan Structure and Properties

The compound is characterized by a branched structure consisting of xylose (Xyl), glucose (Glc), and galactose (Gal) units. The specific glycosidic linkages (α and β configurations) influence its biological activity and interaction with proteins, particularly lectins.

Pharmaceutical Applications

Glycans like Xyl(a1-6)Glc have been investigated for their potential therapeutic effects. They are known to modulate immune responses and can be utilized in drug development for targeting specific diseases.

Case Studies:

  • Cancer Therapy: Research has shown that certain glycan structures can enhance the efficacy of cancer immunotherapies by improving the targeting of tumor cells by immune cells .
  • Vaccine Development: Glycan conjugates have been employed in vaccine formulations to enhance immunogenicity against pathogens .

Biotechnology

In biotechnology, this compound is used in the design of glycoproteins and biosensors. Its ability to interact with specific proteins makes it valuable for creating targeted delivery systems.

Data Table: Glycan-Based Biotechnological Applications

Application AreaDescriptionExample
Drug DeliveryTargeted delivery systems using glycan conjugatesGlycan-modified liposomes for cancer therapy
BiosensorsSensors that utilize glycan interactions for detectionLectin-based sensors for pathogen detection

Material Science

The unique properties of glycans allow their incorporation into materials for various applications, including biocompatible coatings and hydrogels.

Case Studies:

  • Biocompatible Coatings: Research indicates that glycan-based coatings can improve cell adhesion and reduce immune response when applied to medical implants .
  • Hydrogels: Glycan-derived hydrogels have been developed for drug release applications, showcasing controlled release properties .

Mechanism of Action

The mechanism of action of xyloglucans involves their ability to form gels and films, which can encapsulate and release active compounds in a controlled manner. The molecular targets and pathways involved include interactions with cell wall components and enzymes that facilitate the degradation and remodeling of the polysaccharide .

Comparison with Similar Compounds

Research Implications and Gaps

  • Biosynthesis : The enzyme responsible for the terminal aldehyde modification remains unidentified. Comparative studies with aldohexose oxidases in marine algae may provide clues.
  • Functional Role : Hypothesized roles include plant cell wall remodeling or microbial adhesion; however, direct evidence is lacking.
  • Analytical Challenges : High-field NMR (e.g., ²H/¹³C labeling) is required to resolve its complex branching , while glycan arrays could screen for receptor interactions.

Biological Activity

The compound Xyl(a1-6)Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)[Gal(b1-2)Xyl(a1-6)]Glc(b1-4)aldehydo-Glc is a complex glycan structure that has garnered attention in biological research due to its potential roles in various physiological processes. This article explores the biological activity of this compound, including its effects on cell adhesion, immune response, and potential therapeutic applications.

Structural Characteristics

This compound consists of multiple sugar units, specifically xylose (Xyl), glucose (Glc), and galactose (Gal), linked through specific glycosidic bonds. The intricate structure suggests a role in biological recognition processes, particularly in interactions with proteins and cells.

Table 1: Structural Components of the Compound

Sugar UnitLinkage TypePosition
Xylosea1-61
Glucoseb1-42
Galactoseb1-23

Cell Adhesion

Research indicates that complex glycans like Xyl(a1-6)Glc can significantly influence cell adhesion properties. Glycans are known to mediate interactions between cells and the extracellular matrix (ECM), which is crucial for tissue development and repair. Studies have shown that the presence of specific sugar moieties can enhance or inhibit cell adhesion to various substrates, influencing processes such as wound healing and tissue regeneration .

Immune Response Modulation

Glycans play a pivotal role in modulating immune responses. The structural diversity of glycans allows them to interact with various receptors on immune cells, potentially influencing their activation and function. For instance, certain glycan structures have been shown to enhance the recognition of pathogens by immune cells, leading to an improved immune response . The specific arrangement of Xyl, Glc, and Gal in this compound may similarly affect its immunological properties.

Therapeutic Potential

The therapeutic applications of glycans are being explored extensively. Compounds like Xyl(a1-6)Glc have shown promise in drug delivery systems due to their biocompatibility and ability to target specific cells . Furthermore, modifications of glycan structures can lead to enhanced efficacy in targeting cancer cells or modulating inflammatory responses.

Study on Glycan-Mediated Cell Adhesion

In a recent study, researchers investigated the impact of various glycan structures on the adhesion of endothelial cells. The findings suggested that the presence of Xyl residues significantly increased adhesion strength compared to controls lacking these sugars. This study highlights the importance of specific glycan configurations in cellular interactions .

Immunological Effects

Another study focused on the immunomodulatory effects of complex glycans derived from natural sources. It was found that certain glycan structures could enhance macrophage activation and promote cytokine release, suggesting a potential application for Xyl(a1-6)Glc in immunotherapy .

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